molecular formula C9H9F3N2 B13603719 1-(2-(Trifluoromethyl)pyridin-3-yl)cyclopropan-1-amine

1-(2-(Trifluoromethyl)pyridin-3-yl)cyclopropan-1-amine

Cat. No.: B13603719
M. Wt: 202.18 g/mol
InChI Key: WCCYTSXSTIPXRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-(Trifluoromethyl)pyridin-3-yl)cyclopropan-1-amine is an organic compound with the molecular formula C9H9F3N2. It features a cyclopropane ring attached to a pyridine ring substituted with a trifluoromethyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Trifluoromethyl)pyridin-3-yl)cyclopropan-1-amine typically involves the cyclopropanation of a pyridine derivative. One common method includes the reaction of 2-(trifluoromethyl)pyridine with a cyclopropanating agent under controlled conditions. The reaction may require catalysts such as palladium or copper to facilitate the formation of the cyclopropane ring .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

1-(2-(Trifluoromethyl)pyridin-3-yl)cyclopropan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction can produce primary or secondary amines .

Scientific Research Applications

1-(2-(Trifluoromethyl)pyridin-3-yl)cyclopropan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(Trifluoromethyl)pyridin-3-yl)cyclopropan-1-amine involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, potentially modulating their activity. The cyclopropane ring may also contribute to the compound’s stability and reactivity, influencing its overall biological and chemical behavior .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(2-(Trifluoromethyl)pyridin-3-yl)cyclopropan-1-amine is unique due to the combination of its trifluoromethyl group and cyclopropane ring, which confer distinct chemical and physical properties. These features make it a valuable compound for various applications, particularly in fields requiring high stability and reactivity .

Properties

Molecular Formula

C9H9F3N2

Molecular Weight

202.18 g/mol

IUPAC Name

1-[2-(trifluoromethyl)pyridin-3-yl]cyclopropan-1-amine

InChI

InChI=1S/C9H9F3N2/c10-9(11,12)7-6(2-1-5-14-7)8(13)3-4-8/h1-2,5H,3-4,13H2

InChI Key

WCCYTSXSTIPXRU-UHFFFAOYSA-N

Canonical SMILES

C1CC1(C2=C(N=CC=C2)C(F)(F)F)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.